molecular formula C16H14N2O2 B5650103 3-(3-methylphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole

3-(3-methylphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole

Cat. No. B5650103
M. Wt: 266.29 g/mol
InChI Key: BGSYGYNXUIYPQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves the cyclodehydration of diacylhydrazines, which can be prepared from acid chlorides and hydrazine. This method has been demonstrated to be straightforward, with mild conditions and good yields, particularly for symmetrically 2,5-disubstituted 1,3,4-oxadiazoles (Yao-dong, 2013).

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives has been characterized using various spectroscopic techniques, including IR, NMR, and X-ray diffraction. These compounds exhibit interesting spectral properties, such as solvatochromism, which is the change in color with the solvent polarity, indicating a strong interaction between the molecular structure and the solvent environment (Kakanejadifard et al., 2014).

Chemical Reactions and Properties

1,2,4-Oxadiazoles undergo a variety of chemical reactions, reflecting their versatile chemical properties. For instance, they can participate in reactions to form thiazoles, demonstrating their reactivity and potential for generating diverse chemical structures (Paepke et al., 2009).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazoles, such as melting points and solubility, are influenced by their molecular structure. For example, the introduction of alkoxy groups can significantly alter these properties, affecting their solubility and phase behavior (Zhu et al., 2009).

Chemical Properties Analysis

The chemical properties of 1,2,4-oxadiazoles are characterized by their luminescence and electrochemical behaviors. These compounds exhibit high quantum yields in both polar and nonpolar solvents, making them interesting for applications in materials science. The presence of substituents, such as hydroxyphenyl groups, can further modulate their luminescent properties, as seen in the high quantum yield of certain 1,3,4-oxadiazole derivatives (Mikhailov et al., 2020).

properties

IUPAC Name

3-(3-methylphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-12-6-5-7-13(10-12)16-17-15(20-18-16)11-19-14-8-3-2-4-9-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSYGYNXUIYPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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